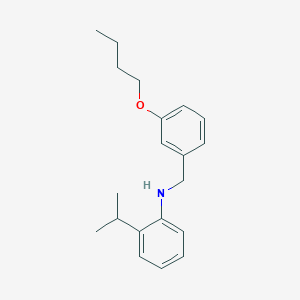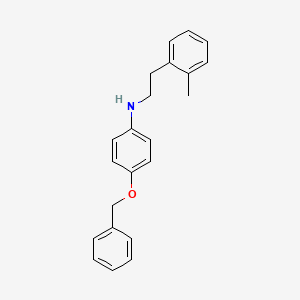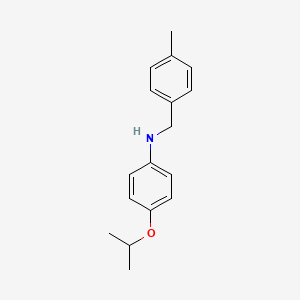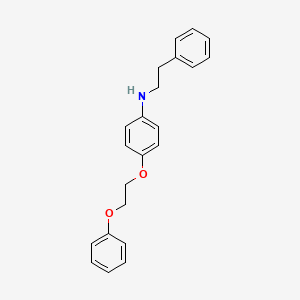![molecular formula C19H26N2O2 B1385628 N1,N1-diethyl-N4-[2-(4-methoxyphenoxy)ethyl]-1,4-benzenediamine CAS No. 1040680-15-6](/img/structure/B1385628.png)
N1,N1-diethyl-N4-[2-(4-methoxyphenoxy)ethyl]-1,4-benzenediamine
Descripción general
Descripción
“N1,N1-diethyl-N4-[2-(4-methoxyphenoxy)ethyl]-1,4-benzenediamine” is a chemical compound with the molecular formula C19H26N2O2 and a molecular weight of 314.42 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “this compound” is based on its molecular formula, C19H26N2O2 . The structure includes a benzene ring, two ethyl groups, and a methoxyphenoxy group .Aplicaciones Científicas De Investigación
Synthesis and Neuroleptic Activity
Research by Iwanami et al. (1981) focused on synthesizing benzamides of N,N-disubstituted ethylenediamines, including compounds related to N1,N1-diethyl-N4-[2-(4-methoxyphenoxy)ethyl]-1,4-benzenediamine, for potential neuroleptic applications. Their work demonstrated a significant correlation between structure and neuroleptic activity, highlighting the potential of these compounds in treating psychosis with fewer side effects (Iwanami et al., 1981).
Antimicrobial and Antifungal Activity
Kumar et al. (2011) synthesized a series of 1H-1,4-diazepines, structurally related to the compound , and screened them for antimicrobial, antifungal, and anthelmintic activities. This research suggests the potential use of these compounds in developing new antimicrobial agents (Kumar et al., 2011).
Chemical Stability and Reaction Kinetics
Nakamura et al. (1972) studied the chemical stability and kinetics of the N1→N2 migration of the s-triazinyl group in compounds closely related to this compound. Such studies are crucial for understanding the chemical behavior and potential applications of these compounds (Nakamura et al., 1972).
Potential as ERK1/2 Inhibitors
Li et al. (2009) synthesized analogs of 3-(2-amino-ethyl)-5-(4-ethoxy-benzylidene)-thiazolidine-2,4-dione, structurally similar to the compound , to explore their potential as ERK1/2 inhibitors. This research is significant for developing targeted therapies in cancer treatment (Li et al., 2009).
Ring Contraction and Drug Scaffold Development
Antolak et al. (2014) investigated the ring contraction of N1-methyl-N4-Boc-benzo[e][1,4]diazepine-2,5-diones to develop new drug scaffolds. This research contributes to the synthesis of novel compounds with potential therapeutic applications (Antolak et al., 2014).
Corrosion Inhibition
Wang et al. (2006) performed a DFT study on bipyrazole derivatives, including N1,N1-bis[(3,5-dimethyl-1H-pyrazol-1-yl)methyl}]-N4,N4-dimethyl-1,4-benzenediamine, for their potential activity as corrosion inhibitors. This research has implications in materials science, particularly in protecting metals against corrosion (Wang et al., 2006).
Cerebral Blood Flow Tracing
Taylor et al. (1992) conducted preclinical studies on a tracer compound closely related to the compound for regional cerebral perfusion. This work is significant in neuroimaging and diagnosing cerebral disorders (Taylor et al., 1992).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
4-N,4-N-diethyl-1-N-[2-(4-methoxyphenoxy)ethyl]benzene-1,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O2/c1-4-21(5-2)17-8-6-16(7-9-17)20-14-15-23-19-12-10-18(22-3)11-13-19/h6-13,20H,4-5,14-15H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FADQZYOOQHKADR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)NCCOC2=CC=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-Butoxy-N-[4-(2-phenoxyethoxy)benzyl]aniline](/img/structure/B1385548.png)
![N-[2-(2-Chlorophenoxy)ethyl]-3-propoxyaniline](/img/structure/B1385549.png)
![N-(2-Chlorophenyl)-N-{2-[4-(tert-pentyl)phenoxy]-ethyl}amine](/img/structure/B1385550.png)


![N-[3-(2-Ethoxyethoxy)benzyl]-4-(2-phenoxyethoxy)-aniline](/img/structure/B1385555.png)


![3-(Benzyloxy)-N-[2-(4-chloro-2-methylphenoxy)-ethyl]aniline](/img/structure/B1385559.png)
![3-(Benzyloxy)-N-{2-[4-(tert-pentyl)phenoxy]-ethyl}aniline](/img/structure/B1385560.png)
![N-[2-(3-Methylphenoxy)ethyl]-4-(phenethyloxy)-aniline](/img/structure/B1385565.png)
![N-[2-(2-Chlorophenoxy)ethyl]-4-(phenethyloxy)-aniline](/img/structure/B1385567.png)
![N-[2-(2-Methoxyphenoxy)ethyl]-4-(phenethyloxy)-aniline](/img/structure/B1385568.png)